REACTION_CXSMILES
|
IC.[C:3]([O-])([O-])=O.[K+].[K+].[Br:9][C:10]1[C:11]([OH:20])=[C:12]([C:16]([O:18][CH3:19])=[O:17])[S:13][C:14]=1[Br:15]>CN(C=O)C.C(OCC)C>[Br:9][C:10]1[C:11]([O:20][CH3:3])=[C:12]([C:16]([O:18][CH3:19])=[O:17])[S:13][C:14]=1[Br:15] |f:1.2.3|
|
Name
|
solution
|
Quantity
|
9.97 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
29.44 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
34.35 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(SC1Br)C(=O)OC)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
to stir for 18 hours at AT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography, elution
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1Br)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |